Manool

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

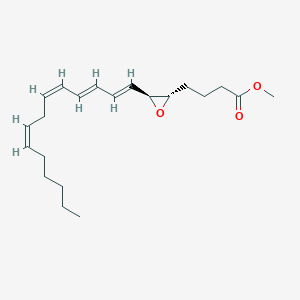

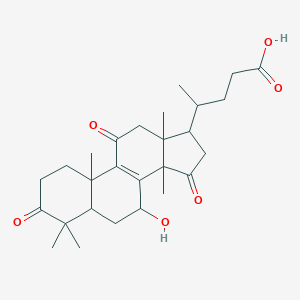

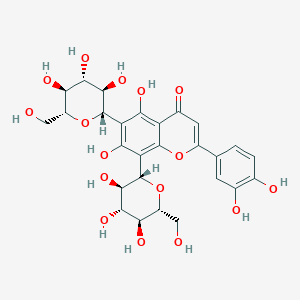

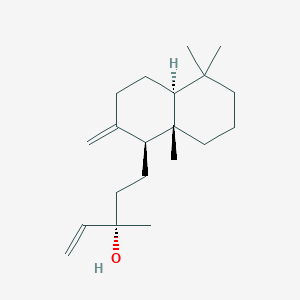

Manool is a labdane diterpenoid . It is a natural product found in Salvia officinalis and other organisms .

Synthesis Analysis

This compound can be synthesized using retrosynthesis analysis. This method mainly contains Diels-Alder reaction and Grignard reaction . The SN2 and volume issue are used to control the spatial configuration . The synthesis of this compound shows high atom economy and the organic reagents are of low toxicity .

Molecular Structure Analysis

This compound has a molecular formula of C20H34O . Its average mass is 290.483 Da and its monoisotopic mass is 290.260956 Da .

Chemical Reactions Analysis

This compound has shown to exert preventive effects on chromosomal damage and pre-neoplastic lesions . It significantly reduced the frequency of micronuclei induced by doxorubicin (DXR) and hydrogen peroxide in V79 cells .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 290.5 g/mol . It is a labdane diterpenoid and a tertiary alcohol .

Aplicaciones Científicas De Investigación

Reducción de la Genotoxicidad

Se ha demostrado que el Manool reduce significativamente la frecuencia de micronúcleos inducidos por doxorubicina (DXR) y peróxido de hidrógeno en células V79, que son un tipo de células de pulmón de hámster chino. Esto sugiere que el this compound podría tener efectos protectores contra los agentes genotóxicos .

Potencial Anticancerígeno

Las investigaciones indican que el this compound exhibe citotoxicidad y selectividad contra diferentes líneas celulares cancerosas, incluyendo melanoma murino (B16F10), adenocarcinoma de mama humano (MCF-7), adenocarcinoma de cuello uterino humano (HeLa), carcinoma hepatocelular humano (HepG2) y varias líneas celulares de glioblastoma humano .

Síntesis de Productos Naturales

El this compound se utiliza como material de partida en la síntesis de productos naturales, particularmente en la creación de sesquiterpenos C-15. La porción bicíclica quiral del this compound se utiliza después de eliminar la cadena lateral, mostrando su versatilidad en la síntesis orgánica .

Mecanismo De Acción

Target of Action

Manool, a diterpene derived from Salvia officinalis, primarily targets cells undergoing genotoxic stress . It has shown to exert preventive effects on chromosomal damage and preneoplastic lesions .

Mode of Action

This compound interacts with its targets by reducing the frequency of micronuclei induced by doxorubicin (DXR) and hydrogen peroxide in V79 cells . . This suggests that this compound selectively interacts with certain types of genotoxic stressors.

Biochemical Pathways

This compound’s mode of action involves anti-inflammatory pathways . It has been observed to affect nitric oxide (NO) production and the expression of the NF-kB gene . At high concentrations, this compound significantly increases NO production . In a prophylactic treatment model, this compound was able to significantly reduce no levels produced by macrophages stimulated with lipopolysaccharide .

Pharmacokinetics

It is known that this compound is a hydroxylated labdane-type diterpene, one of the major compounds found in sage essential oil .

Result of Action

This compound exhibits antigenotoxic and anticarcinogenic effects . Mice receiving this compound exhibited a significant reduction in DXR-induced chromosomal damage . Furthermore, the anticarcinogenic effect of this compound was also observed against chemically induced preneoplastic lesions in rat colon .

Safety and Hazards

Direcciones Futuras

Amyris has developed a renewable solution to help protect the Manoao pine species, as well as ensure a reliable supply of Manool for the future . Using a fermentation-based approach, Amyris can provide the fragrance industry with a source of this compound that is not reliant on the Manoao pine tree and therefore has zero impact on New Zealand’s biodiversity .

Análisis Bioquímico

Biochemical Properties

Manool interacts with various biomolecules in biochemical reactions. It has been shown to significantly reduce the frequency of micronuclei induced by doxorubicin (DXR) and hydrogen peroxide in V79 cells .

Cellular Effects

This compound influences cell function by reducing genotoxicity induced by certain mutagens . It has preventive effects on chromosomal damage and preneoplastic lesions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with biomolecules and potential influence on gene expression . It does not influence genotoxicity induced by etoposide .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound’s effects change over time. It has been observed to reduce DXR-induced chromosomal damage .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Higher doses of this compound did not influence the genotoxicity induced by DXR .

Metabolic Pathways

This compound is involved in metabolic pathways that interact with various enzymes or cofactors

Propiedades

Número CAS |

596-85-0 |

|---|---|

Fórmula molecular |

C20H34O |

Peso molecular |

290.5 g/mol |

Nombre IUPAC |

(3S)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol |

InChI |

InChI=1S/C20H34O/c1-7-19(5,21)14-11-16-15(2)9-10-17-18(3,4)12-8-13-20(16,17)6/h7,16-17,21H,1-2,8-14H2,3-6H3/t16-,17-,19+,20+/m0/s1 |

Clave InChI |

CECREIRZLPLYDM-RAUXBKROSA-N |

SMILES isomérico |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2CC[C@@](C)(C=C)O)(C)C |

SMILES |

CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)C |

SMILES canónico |

CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)C |

| 596-85-0 | |

Pictogramas |

Irritant; Environmental Hazard |

Sinónimos |

(4aR)-trans-5-(1,5,5,8aS-Tetramethyl-2-methylenedecahydro-1-naphthalenyl)-(3R)-methyl-1-penten-3-ol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.